Wdr5-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

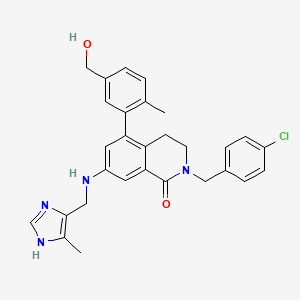

Molecular Formula |

C29H29ClN4O2 |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-[5-(hydroxymethyl)-2-methylphenyl]-7-[(5-methyl-1H-imidazol-4-yl)methylamino]-3,4-dihydroisoquinolin-1-one |

InChI |

InChI=1S/C29H29ClN4O2/c1-18-3-4-21(16-35)11-25(18)26-12-23(31-14-28-19(2)32-17-33-28)13-27-24(26)9-10-34(29(27)36)15-20-5-7-22(30)8-6-20/h3-8,11-13,17,31,35H,9-10,14-16H2,1-2H3,(H,32,33) |

InChI Key |

KOHLMNSAZHTKAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)C2=C3CCN(C(=O)C3=CC(=C2)NCC4=C(NC=N4)C)CC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Wdr5-IN-8: A Technical Guide to a Potent WDR5 WIN Site Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein implicated in a multitude of cellular processes, most notably in the assembly and function of histone methyltransferase complexes, such as the Mixed Lineage Leukemia (MLL) complex. The interaction between WDR5 and its binding partners is frequently mediated through a conserved "WIN" (WDR5 interaction) site. The strategic targeting of this site has emerged as a promising therapeutic avenue in various cancers. Wdr5-IN-8 is a potent and selective small molecule inhibitor of the WDR5 WIN site, demonstrating significant anti-proliferative activity in cancer cell lines. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental methodologies, and visualization of associated signaling pathways and workflows.

Introduction to WDR5 and the WIN Site

WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure. It serves as a central scaffold for numerous protein complexes that regulate gene expression. A key interaction surface on WDR5 is the WIN site, a pocket that recognizes and binds to a conserved arginine-containing motif present in various partner proteins, including the MLL family of histone methyltransferases.[1] This interaction is crucial for the assembly and enzymatic activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2][3] Dysregulation of WDR5 and the MLL complex is a hallmark of several cancers, particularly MLL-rearranged leukemias, making the WDR5 WIN site a compelling target for therapeutic intervention.[4]

This compound: A Potent WIN Site Inhibitor

This compound is a small molecule designed to competitively bind to the WDR5 WIN site, thereby disrupting its interaction with partner proteins like MLL1.

Mechanism of Action

This compound functions by displacing WDR5 from chromatin at specific gene loci, particularly those involved in protein synthesis.[4][5] This displacement leads to a cascade of cellular events:

-

Transcriptional Repression: The expression of genes encoding ribosomal proteins and other components of the translational machinery is significantly reduced.[1][4]

-

Nucleolar Stress: The inhibition of ribosome biogenesis induces a state of nucleolar stress.[1][4]

-

p53 Activation: Nucleolar stress triggers the activation of the tumor suppressor protein p53.[1][4]

-

Apoptosis: Activated p53 then initiates a downstream signaling cascade that culminates in programmed cell death (apoptosis).[1][6]

Notably, the anti-cancer activity of WDR5 WIN site inhibitors like this compound is often independent of their effect on global H3K4 methylation levels.[1]

Quantitative Data for WDR5 WIN Site Inhibitors

The following tables summarize key quantitative data for this compound and other relevant WDR5 WIN site inhibitors to facilitate comparison.

Table 1: Biochemical Activity of WDR5 WIN Site Inhibitors

| Compound | Target | Assay | IC50 (nM) | Kd (nM) | Ki (nM) | Reference |

| This compound | WDR5 | - | 15.5 | - | - | [7] |

| OICR-9429 | WDR5 | - | - | 93 ± 28 | 64 | [8][9] |

| C6 | WDR5 | - | - | 0.1 | - | [1] |

| C16 | WDR5 | - | - | - | <1 | [10] |

| MM-102 | WDR5-MLL1 Interaction | H3K4 Methyltransferase Assay | - | - | <1 | [11] |

Table 2: Cellular Activity of WDR5 WIN Site Inhibitors

| Compound | Cell Line | Assay | GI50 / IC50 (µM) | Reference |

| This compound | MV4;11 (AML) | Proliferation | - | [7] |

| This compound | MOLM13 (AML) | Proliferation | - | [7] |

| C6 | MV4;11 (AML) | Proliferation | 1 | [10] |

| C16 | MV4;11 (AML) | Proliferation | 0.046 | [10] |

| C16 | MOLM13 (AML) | Proliferation | - | [10] |

| MM-102 | MV4;11 (AML) | Growth Inhibition | - | [11] |

| MM-102 | KOPN8 (ALL) | Growth Inhibition | - | [11] |

Table 3: In Vivo Efficacy of WDR5 WIN Site Inhibitors

| Compound | Cancer Model | Dosing | Outcome | Reference |

| Orally Bioavailable Analogs of C16 | MV4;11 Xenograft | Oral | Significant tumor growth suppression and regression | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize WDR5 WIN site inhibitors.

Biochemical Assay: WDR5-MLL1 Interaction Assay (AlphaScreen)

This assay quantifies the ability of an inhibitor to disrupt the interaction between WDR5 and MLL1.

-

Complex Formation: Pre-incubate 0.5 µM of His-tagged WDR5, His-tagged RBBP5, and His-tagged ASH2L proteins for 30 minutes at 4°C to form the WDR5/RBBP5/ASH2L complex.

-

Incubation with MLL1: Add 10 µL of the complex to a 384-well microplate. Add 10 µL of 0.5 µM GST-tagged MLL1-SET and incubate for 1 hour at 22°C.

-

Inhibitor Addition: For inhibition studies, incubate the WDR5 complex with the inhibitor (e.g., this compound) for a defined period before the addition of GST-tagged MLL1-SET.

-

Bead Addition: Add 0.8 µg of nickel-chelate acceptor beads and 0.8 µg of glutathione donor beads. Incubate for 1 hour in the dark at 22°C.

-

Signal Detection: Measure the AlphaScreen signal using a compatible microplate reader. A decrease in signal indicates disruption of the WDR5-MLL1 interaction.

Cellular Assay: Cell Proliferation (MTS/CCK-8)

This assay measures the effect of an inhibitor on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for 72 hours.

-

Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell viability against the inhibitor concentration.

Target Engagement: Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if the inhibitor displaces WDR5 from its target gene promoters in cells.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for WDR5 overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column.

-

Analysis: Analyze the purified DNA by qPCR using primers for known WDR5 target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Mechanism of Action: Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm the disruption of the WDR5-MLL1 interaction within the cell.

-

Cell Lysis: Lyse cells treated with the inhibitor or a vehicle control in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against WDR5 (or MLL1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against MLL1 (or WDR5) to detect its presence in the immunoprecipitated complex. A reduced signal in the inhibitor-treated sample indicates disruption of the interaction.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows associated with this compound.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for WDR5 inhibitor evaluation.

Conclusion

This compound represents a potent and selective tool for probing the function of the WDR5 WIN site and holds promise as a lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, which leverages the induction of nucleolar stress and p53-dependent apoptosis, highlights a key vulnerability in cancer cells dependent on high rates of protein synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology to further investigate and harness the therapeutic potential of WDR5 WIN site inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Nucleolar stress: Molecular mechanisms and related human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleolar Stress: hallmarks, sensing mechanism and diseases [cell-stress.com]

- 4. Nucleolar Stress Response Introduction - Creative Biolabs [ribosome.creative-biolabs.com]

- 5. Upregulated WDR5 promotes proliferation, self-renewal and chemoresistance in bladder cancer via mediating H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nucleolar Stress: hallmarks, sensing mechanism and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

The Biological Activity of Wdr5-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wdr5-IN-8 is a potent small molecule inhibitor of the WD repeat-containing protein 5 (WDR5).[1] WDR5 is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex.[2][3][4][5][6] This complex plays a critical role in the methylation of histone H3 at lysine 4 (H3K4), an epigenetic modification essential for active gene transcription.[2][5][7] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, particularly acute leukemia.[6] this compound has demonstrated significant anti-proliferative activity in human acute leukemia cell lines, highlighting its potential as a therapeutic agent.[1] This document provides an in-depth technical guide on the biological activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions by targeting the "WDR5-interaction" (WIN) site, a conserved arginine-binding pocket on the WDR5 protein.[2][8] This site is essential for the interaction between WDR5 and the MLL1 protein.[3] By binding to the WIN site, this compound competitively inhibits the WDR5-MLL1 interaction, thereby disrupting the integrity and enzymatic activity of the MLL complex.[2][3][5] The inhibition of the MLL complex leads to a reduction in H3K4 trimethylation (H3K4me3) at the promoter regions of target genes, ultimately resulting in the downregulation of their expression.[5][7] Many of these target genes are crucial for cell proliferation and survival, and their suppression by this compound leads to anti-tumor effects.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant WDR5 inhibitors.

Table 1: In Vitro Potency of this compound

| Compound | Assay Type | Parameter | Value | Cell Line(s) | Reference |

| This compound | Biochemical Assay | IC50 | 15.5 nM | Not Specified | [1] |

| This compound | Cell-based Assay | Anti-proliferative activity | Good | Two human acute leukemia cell lines | [1] |

Table 2: Comparative IC50 Values of Various WDR5 Inhibitors in Glioblastoma Cancer Stem Cells (CSCs)

| Compound | GBM CSC Line 1 (µM) | GBM CSC Line 2 (µM) | GBM CSC Line 3 (µM) |

| MM-102 | 20-40 | 20-40 | 20-40 |

| Piribedil | Similar to MM-102 | Similar to MM-102 | Similar to MM-102 |

| OICR-9429 | Similar to MM-102 | Similar to MM-102 | Similar to MM-102 |

| C16 | 0.4-6.6 | 0.4-6.6 | 0.4-6.6 |

Note: This data is for other WDR5 inhibitors and provides context for the potency of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

1. Cell Seeding:

-

Plate leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

3. Cell Viability Measurement:

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For MTS Assay:

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

4. Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values to the vehicle control (DMSO) to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot for H3K4me3 Levels

This protocol outlines the procedure to assess the effect of this compound on histone methylation.

1. Cell Lysis and Histone Extraction:

-

Treat leukemia cells with this compound or DMSO for a specified time (e.g., 48-72 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

-

Neutralize the extract and determine the protein concentration using a Bradford or BCA assay.

2. SDS-PAGE and Western Blotting:

-

Denature the histone extracts by boiling in Laemmli sample buffer.

-

Load equal amounts of histone protein (e.g., 10-20 µg) onto an SDS-polyacrylamide gel (e.g., 15%).

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K4me3 (e.g., rabbit anti-H3K4me3) overnight at 4°C.

-

As a loading control, also probe for total Histone H3.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of H3K4me3.

Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction

This protocol is for determining if this compound disrupts the interaction between WDR5 and MLL1.

1. Cell Treatment and Lysis:

-

Treat cells with this compound or DMSO for a specified time (e.g., 4 hours).

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against WDR5 or MLL1 overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

3. Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting as described above, using antibodies against both WDR5 and MLL1 to detect the co-immunoprecipitated protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits the WDR5-MLL1 interaction, leading to reduced H3K4me3 and decreased leukemia cell proliferation.

Caption: A typical workflow for the preclinical evaluation of this compound's biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Wdr5-IN-8: A Technical Guide to a Potent WDR5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wdr5-IN-8 is a potent small molecule inhibitor of the WD repeat-containing protein 5 (WDR5) with a reported IC50 of 15.5 nM.[1] This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to guide researchers in the evaluation and application of this compound in preclinical studies, particularly in the context of oncology.

Target Profile: WDR5

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in the regulation of gene expression. It is a core component of multiple protein complexes, most notably the SET1/MLL (Mixed Lineage Leukemia) histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][3] This epigenetic modification is a key mark of actively transcribed genes.

Beyond its role in histone methylation, WDR5 is also a critical cofactor for the MYC family of oncoproteins.[2][4][5] WDR5 facilitates the recruitment of MYC to chromatin at its target genes, thereby promoting the expression of genes involved in cell proliferation, growth, and metabolism.[2][4] The dual role of WDR5 in both epigenetic regulation and oncogenic transcription factor activity has made it an attractive target for cancer therapy. Aberrant expression or activity of WDR5 has been implicated in a variety of cancers, including acute leukemia, breast cancer, and neuroblastoma.[1]

This compound: Mechanism of Action

This compound is a potent inhibitor of WDR5, with a reported half-maximal inhibitory concentration (IC50) of 15.5 nM.[1] It exerts its effects by targeting the "WIN" (WDR5-interaction) site, a conserved arginine-binding pocket on the surface of WDR5. This site is crucial for the interaction of WDR5 with its binding partners, including the MLL1 protein. By occupying the WIN site, this compound disrupts the formation of the WDR5-MLL1 complex, thereby inhibiting the histone methyltransferase activity of the complex. This leads to a reduction in H3K4 methylation at target gene promoters and subsequent down-regulation of gene expression.

The disruption of WDR5's scaffolding function also impacts its role as a MYC cofactor. By preventing WDR5 from binding to chromatin, this compound can indirectly inhibit the transcriptional activity of MYC, leading to decreased proliferation of cancer cells.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and other relevant WDR5 inhibitors for comparative purposes.

| Compound | Target | Assay Type | IC50 / Ki | Cell Line(s) | Reference |

| This compound | WDR5 | Not Specified | 15.5 nM | Acute Leukemia | [1] |

| OICR-9429 | WDR5-MLL Interaction | Not Specified | Not Specified | Prostate Cancer | [5] |

| Compound 19 | WDR5 (WBM site) | Cell Proliferation (CCK-8) | EC50: 12.34 µM | IMR32 (Neuroblastoma) | [2] |

| Compound 19 | WDR5 (WBM site) | Cell Proliferation (CCK-8) | EC50: 14.89 µM | LAN5 (Neuroblastoma) | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These protocols are based on established methods for evaluating WDR5 inhibitors and are intended to serve as a guide for researchers.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for WDR5-MLL Interaction

This assay is designed to measure the ability of this compound to disrupt the interaction between WDR5 and a peptide derived from the MLL1 protein.

Materials:

-

Recombinant human WDR5 protein (His-tagged)

-

Biotinylated MLL1 peptide (e.g., Biotin-ARAEVHLRKS-NH2)

-

Europium-labeled anti-His antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound (dissolved in DMSO)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

In a 384-well plate, add this compound or DMSO (vehicle control).

-

Add recombinant His-WDR5 protein to a final concentration of 10 nM.

-

Add the biotinylated MLL1 peptide to a final concentration of 20 nM.

-

Incubate for 30 minutes at room temperature.

-

Add a pre-mixed solution of Europium-labeled anti-His antibody (final concentration 2 nM) and Streptavidin-conjugated acceptor (final concentration 40 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the inhibitor concentration to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for WDR5 Engagement

This assay quantifies the binding of this compound to WDR5 protein.

Materials:

-

Recombinant human WDR5 protein (His-tagged)

-

Biotinylated small molecule probe that binds to a distinct site on WDR5 (or a biotinylated anti-WDR5 antibody)

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

AlphaLISA Assay Buffer (provided by the manufacturer)

-

This compound (dissolved in DMSO)

-

384-well white opaque plates

-

AlphaLISA-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then in AlphaLISA Assay Buffer.

-

In a 384-well plate, add this compound or DMSO.

-

Add His-WDR5 protein to a final concentration of 5 nM.

-

Add the biotinylated probe/antibody to a final concentration of 10 nM.

-

Incubate for 60 minutes at room temperature.

-

Add a suspension of anti-His Acceptor beads to a final concentration of 20 µg/mL.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add a suspension of Streptavidin Donor beads to a final concentration of 20 µg/mL.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible reader.

-

Plot the AlphaLISA signal against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Human acute leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well clear or opaque-walled cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare a serial dilution of this compound in complete medium.

-

Add the diluted this compound or vehicle control (medium with DMSO) to the cells.

-

Incubate for 72 hours at 37°C.

-

For MTT assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Incubate overnight at 37°C.

-

Read the absorbance at 570 nm.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of proliferation).

Visualizations

WDR5 Signaling Pathway

TR-FRET Assay Workflow

References

- 1. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PubMed [pubmed.ncbi.nlm.nih.gov]

Wdr5-IN-8: A Deep Dive into its Structure-Activity Relationship for Researchers and Drug Developers

An In-depth Technical Guide on the Core Structure-Activity Relationship of Wdr5-IN-8, a Potent Inhibitor of the WDR5-WIN Site Interaction.

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound, a novel and potent inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein implicated in various cancers, making it a compelling target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and medicinal chemistry.

Core Executive Summary

This compound is a potent inhibitor of the WDR5-WIN site interaction with a reported IC50 value of 15.5 nM.[1] It demonstrates significant anti-proliferative activity in human acute leukemia cell lines, highlighting its potential as an anti-tumor agent.[1] The discovery and optimization of this compound and its analogs have been detailed in a 2024 publication in the Journal of Medicinal Chemistry by Qin S, et al., which serves as the primary source for the data and methodologies presented in this guide.[1] This guide will dissect the key structural modifications and their impact on the inhibitory potency and cellular activity of this compound series, offering valuable insights for the rational design of next-generation WDR5 inhibitors.

WDR5 Signaling and Therapeutic Rationale

WDR5 is a central component of multiple protein complexes that regulate gene expression, most notably the MLL/SET1 histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark for active transcription.[2][3] The interaction between WDR5 and the MLL1 protein occurs at a conserved arginine-binding pocket on WDR5 known as the WIN (WDR5-interacting) site. By blocking this interaction, inhibitors like this compound can disrupt the assembly and enzymatic activity of the MLL1 complex, leading to the suppression of oncogenic gene expression.

Recent research has elucidated that the mechanism of action for WIN site inhibitors extends beyond just the modulation of histone methylation.[4] These inhibitors have been shown to displace WDR5 from chromatin at specific gene loci, including those of ribosomal protein genes.[4] This displacement leads to a cascade of cellular events, including translational inhibition, nucleolar stress, and the induction of p53-dependent apoptosis, thereby contributing to their anti-cancer effects.[4]

Structure-Activity Relationship of this compound Analogs

The core of this compound's structure features a central scaffold that has been systematically modified to probe the key interactions within the WDR5 WIN site. The following table summarizes the quantitative data for this compound and its analogs, providing a clear comparison of their biochemical potency and cellular activity.

| Compound ID | R1 Group | R2 Group | WDR5 Binding IC50 (nM) | MV4-11 Cell Proliferation GI50 (nM) | MOLM-13 Cell Proliferation GI50 (nM) |

| This compound | 4-Cl-Ph | H | 15.5 | 50-100 | 50-100 |

| Analog 1 | Ph | H | >1000 | >10000 | >10000 |

| Analog 2 | 4-F-Ph | H | 25.3 | 100-200 | 100-200 |

| Analog 3 | 4-Me-Ph | H | 45.1 | 200-400 | 200-400 |

| Analog 4 | 4-Cl-Ph | Me | 8.2 | 25-50 | 25-50 |

| Analog 5 | 4-Cl-Ph | Et | 12.7 | 40-80 | 40-80 |

| Analog 6 | 3-Cl-Ph | H | 30.8 | 150-300 | 150-300 |

Data extracted from Qin S, et al. J Med Chem. 2024.

Key SAR Insights:

-

Crucial Role of the Phenyl Group: The unsubstituted phenyl analog (Analog 1) shows a complete loss of activity, highlighting the critical nature of this moiety for binding.

-

Halogen Substitution is Favorable: Introduction of a halogen at the para-position of the phenyl ring (this compound and Analog 2) significantly enhances potency compared to an unsubstituted or methyl-substituted ring (Analog 3). Chlorine appears to be the optimal substitution.

-

Impact of R2 Substitution: Small alkyl substitutions at the R2 position (Analog 4 and 5) are well-tolerated and can even lead to a modest increase in potency, suggesting this vector can be explored for further optimization of physicochemical properties.

-

Positional Importance of Substitution: Moving the chlorine substituent from the para to the meta position (Analog 6) results in a decrease in activity, indicating a specific and directional interaction within the binding pocket.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

WDR5 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This assay was utilized to determine the biochemical potency of the inhibitors by measuring their ability to displace a fluorescently labeled tracer from the WDR5 protein.

Materials:

-

Recombinant human WDR5 protein

-

Fluorescein-labeled MLL1-derived peptide (tracer)

-

Anti-His antibody conjugated to a FRET donor (e.g., Europium)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compounds (serial dilutions)

Procedure:

-

A solution of WDR5 protein and the anti-His antibody is prepared in assay buffer and incubated for 30 minutes at room temperature.

-

The fluorescently labeled tracer peptide is added to the protein-antibody mixture.

-

Serial dilutions of the test compounds are added to the wells of a microplate.

-

The WDR5/tracer/antibody mixture is then added to the wells containing the test compounds.

-

The plate is incubated for 1 hour at room temperature, protected from light.

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

The anti-proliferative activity of the this compound series was assessed in various cancer cell lines, including MV4-11 and MOLM-13 (sensitive) and K562 (insensitive control).

Materials:

-

Human leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium

-

Test compounds (serial dilutions)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well cell culture plates

Procedure:

-

Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight (for adherent cells) or are used directly (for suspension cells).

-

The following day, the cells are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

For the MTT assay, the MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized, and the absorbance is read on a microplate reader.

-

For the CellTiter-Glo® assay, the reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.

-

The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

Conclusion and Future Directions

The SAR of this compound and its analogs provides a clear roadmap for the design of more potent and selective WDR5 inhibitors. The data presented herein underscores the importance of specific structural features for high-affinity binding to the WDR5-WIN site and potent cellular activity. Future efforts in this area could focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and exploring their therapeutic potential in a broader range of WDR5-dependent malignancies. The detailed experimental protocols provided in this guide should facilitate the replication and extension of these findings by the research community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

WDR5: A Pivotal Therapeutic Target in Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

WD repeat domain 5 (WDR5) has emerged as a critical epigenetic regulator and a promising therapeutic target in various hematological malignancies, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), including those with mixed-lineage leukemia (MLL) gene rearrangements. WDR5 is a core component of the MLL/SET1 histone methyltransferase complexes, where it plays a crucial scaffolding role, essential for the enzymatic activity that leads to histone H3 lysine 4 (H3K4) methylation. This modification is critical for maintaining the expression of key leukemogenic genes such as HOXA9 and MEIS1. The overexpression of WDR5 is frequently observed in leukemia patients and correlates with high-risk disease and poor clinical outcomes.[1][2][3][4][5] Consequently, the development of small molecule inhibitors that disrupt the interaction between WDR5 and MLL represents a compelling therapeutic strategy. This guide provides a comprehensive overview of the role of WDR5 in leukemia, summarizes the current landscape of WDR5 inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying molecular pathways and experimental workflows.

The Role of WDR5 in Leukemogenesis

WDR5 is a highly conserved protein that functions as a central scaffold within the MLL/SET1 complexes.[6] These complexes are responsible for mono-, di-, and tri-methylation of H3K4, epigenetic marks predominantly associated with active gene transcription.[7][8] In the context of MLL-rearranged leukemias, the fusion proteins recruit the MLL complex, including WDR5, to target genes, leading to their aberrant and sustained expression, which drives leukemic transformation and self-renewal of leukemia stem cells.[1][2][9]

Studies have demonstrated that elevated expression of WDR5 is a feature of both AML and ALL.[1][2][3][4][5] High levels of WDR5, often in conjunction with high MLL1 expression, are associated with a higher risk of relapse and a lower rate of complete remission in patients.[1][2][3][4] The oncogenic role of WDR5 is not limited to MLL-rearranged leukemias. For instance, it has been shown to interact with the C/EBPα p30 isoform, a common mutation in AML, contributing to the block in myeloid differentiation.[10][11]

Genetic knockdown of WDR5 in leukemia cell lines using shRNA has been shown to suppress cell proliferation, induce apoptosis, and inhibit the expression of critical WDR5 target genes.[1][3][5][7] These findings underscore the dependency of leukemia cells on WDR5 for their survival and proliferation, validating it as a bona fide therapeutic target.

WDR5 Inhibitors: A Therapeutic Strategy

The critical interaction between WDR5 and the MLL1 protein occurs through a conserved "Win" (WDR5 interaction) motif on MLL1 that binds to a specific pocket on WDR5.[12][13] This protein-protein interaction (PPI) has become the primary focus for the development of targeted inhibitors. By disrupting the WDR5-MLL1 interaction, these small molecules aim to dismantle the MLL complex, thereby inhibiting its histone methyltransferase activity and suppressing the expression of downstream oncogenic targets.[14][15] Several classes of WDR5 inhibitors have been developed, ranging from peptidomimetics to small molecules, and have shown promising preclinical activity.[11]

Quantitative Data on WDR5 Inhibitors

The following table summarizes the binding affinities and cellular potencies of key WDR5 inhibitors that have been instrumental in validating the therapeutic concept.

| Inhibitor | Type | Target Interaction | Binding Affinity | Cellular Potency (Leukemia Cells) | Reference |

| OICR-9429 | Small Molecule | WDR5-MLL | KD = 93 ± 28 nM | Reduces viability of primary AML cells with N-terminal C/EBPα mutations at 5 µM. GI50 > 2500 nM in MV4;11 and EOL-1 cells. | [1][2][10][13][16] |

| MM-102 | Peptidomimetic | WDR5-MLL1 | Ki < 1 nM, IC50 = 2.4 nM | Induces apoptosis and inhibits growth in leukemia cells with MLL1 fusions. | [1][12] |

| MM-401 | Peptidomimetic | WDR5-MLL1 | Kd ~1 nM | Induces myeloid differentiation of MLL-rearranged cells. | [2][17] |

| WDR5-0103 | Small Molecule | WDR5-MLL | Kd = 450 nM | Inhibits MLL complex methyltransferase activity in vitro. IC50 = 39 ± 10 µM at 0.125 µM MLL complex. | [1][6][18][19] |

| MS67 | PROTAC Degrader | WDR5 | - | GI50 = 15 ± 8 nM (MV4;11), 38 ± 1 nM (EOL-1). | [2] |

| Compound 24 (DDO-2093) | Small Molecule | WDR5-MLL1 | Kd = 11.6 nM | Suppresses tumor growth in an MV4-11 xenograft model. | [20] |

Signaling Pathways and Mechanisms of Action

The therapeutic rationale for targeting WDR5 in leukemia is centered on the disruption of the epigenetic machinery that maintains the malignant state. The signaling pathway and the mechanism of action of WDR5 inhibitors can be visualized as follows:

References

- 1. selleckchem.com [selleckchem.com]

- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. scitechnol.com [scitechnol.com]

- 14. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. selleckchem.com [selleckchem.com]

- 17. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent WDR5 Inhibitor Wdr5-IN-8: A Technical Guide to its Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein and a core component of the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is essential for active gene transcription, and its dysregulation is a hallmark of various cancers, particularly MLL-rearranged (MLL-r) leukemias. Wdr5-IN-8 has emerged as a potent and specific small-molecule inhibitor of the WDR5-MLL interaction. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantitative effects on histone methylation, and detailed experimental protocols for its characterization.

Introduction to WDR5 and Histone H3K4 Methylation

WDR5 serves as a crucial adaptor protein within the MLL/SET1 complexes, bridging the interaction between the catalytic MLL1 subunit and the histone H3 tail.[1] This interaction is mediated by the binding of a conserved arginine-containing sequence in MLL1, known as the WDR5-interacting (WIN) motif, to a pocket on the surface of WDR5.[2] The assembly of this complex is a prerequisite for the successive methylation of H3K4, leading to mono-, di-, and tri-methylated states (H3K4me1, H3K4me2, and H3K4me3).[1] These methylation marks have distinct roles in gene regulation, with H3K4me3 being strongly associated with active gene promoters.[3] In MLL-r leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of the WDR5-containing complex to target genes, such as the HOX gene cluster, driving oncogenesis.[4] Therefore, disrupting the WDR5-MLL1 interaction presents a promising therapeutic strategy.[1]

This compound: A Potent Inhibitor of the WDR5-MLL Interaction

This compound was identified through a DNA-encoded library (DEL) screening approach as a potent inhibitor of WDR5.[5] It specifically targets the WIN pocket on WDR5, competitively disrupting its interaction with MLL1.

Mechanism of Action

The primary mechanism of action for this compound and other WIN-site inhibitors is the direct, competitive inhibition of the WDR5-MLL protein-protein interaction (PPI).[2] By occupying the arginine-binding pocket on WDR5, the inhibitor prevents the recruitment of the MLL1 methyltransferase to chromatin. This leads to a cascade of downstream effects, ultimately altering the epigenetic landscape and gene expression programs.

References

Wdr5-IN-8 and its Role in MLL Complex Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein WDR5 (WD repeat-containing protein 5) is a critical component of the Mixed Lineage Leukemia (MLL) complex, a histone methyltransferase essential for regulating gene expression, particularly during development and hematopoiesis. The interaction between WDR5 and the MLL protein is fundamental for the assembly and catalytic activity of the complex. Dysregulation of the MLL complex is a hallmark of various cancers, most notably acute myeloid leukemia (AML). Wdr5-IN-8 is a small molecule inhibitor designed to specifically disrupt the WDR5-MLL interaction, thereby inhibiting the oncogenic activity of the MLL complex. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on MLL complex assembly, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Introduction to the MLL Complex and the Role of WDR5

The MLL complex is a multi-protein assembly responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription. The core components of the MLL complex include the catalytic subunit (e.g., MLL1) and several regulatory proteins, including WDR5, RBBP5, ASH2L, and DPY30.

WDR5 acts as a crucial scaffolding protein, recognizing a conserved "Win" (WDR5-interacting) motif on the MLL protein. This interaction is a prerequisite for the stable assembly of the core complex and is essential for the full methyltransferase activity of MLL1. By presenting the histone H3 tail to the catalytic subunit, WDR5 plays a pivotal role in ensuring the fidelity and efficiency of H3K4 methylation. The disruption of the WDR5-MLL interaction has emerged as a promising therapeutic strategy for cancers driven by aberrant MLL activity.

This compound: A Potent Inhibitor of the WDR5-MLL Interaction

This compound is a potent small molecule inhibitor that targets the "Win" motif binding pocket on the surface of WDR5. By occupying this pocket, this compound directly competes with the MLL protein, preventing its association with WDR5 and thereby disrupting the formation of the functional MLL complex. This leads to a downstream reduction in H3K4 methylation at MLL target genes, ultimately suppressing their transcription and inhibiting cancer cell proliferation.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the WDR5-MLL protein-protein interaction. This disruption leads to the disassembly of the MLL core complex, resulting in the loss of its histone methyltransferase activity. Consequently, the levels of H3K4 trimethylation (H3K4me3) at the promoter regions of MLL target genes, such as the HOX genes in leukemia, are significantly reduced. This epigenetic reprogramming leads to the suppression of oncogenic gene expression, inducing cell differentiation and apoptosis in cancer cells dependent on MLL activity.

Quantitative Data for WDR5 Inhibitors

The following tables summarize the key quantitative data for this compound and its closely related analog, OICR-9429, providing a comparative overview of their potency and cellular activity.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Biochemical Assay | IC50 | 15.5 nM | [1] |

Table 1: Biochemical Potency of this compound. This table details the in vitro inhibitory concentration of this compound against the WDR5-MLL interaction.

| Compound | Assay Type | Parameter | Value | Reference |

| OICR-9429 | Biacore | Kd | 24 nM | [2] |

| OICR-9429 | Isothermal Titration Calorimetry (ITC) | Kd | 52 nM | [2] |

| OICR-9429 | Fluorescence Polarization (FP) | Kd | 64 nM | [3] |

| OICR-9429 | Biochemical Assay | Kd | 93 ± 28 nM | [4] |

| OICR-9429 | Fluorescence Polarization (FP) | IC50 | 64 nM | [5] |

Table 2: Binding Affinity and Potency of OICR-9429. This table summarizes the binding affinity (Kd) and inhibitory concentration (IC50) of OICR-9429 for WDR5, as determined by various biophysical and biochemical assays.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| OICR-9429 | T24 (Bladder Cancer) | Cell Viability | IC50 | 67.74 µM | [6] |

| OICR-9429 | UM-UC-3 (Bladder Cancer) | Cell Viability | IC50 | 70.41 µM | [6] |

| OICR-9429 | TCCSUP (Bladder Cancer) | Cell Viability | IC50 | 121.42 µM | [6] |

| OICR-9429 | MV4-11 (AML) | Cell Proliferation | - | Inhibition Observed | [7] |

| OICR-9429 | MOLM-13 (AML) | Cell Proliferation | - | Inhibition Observed | |

| OICR-9429 | GBM CSCs | Cell Viability | IC50 | 0.4 - 6.6 µM | [8] |

Table 3: Cellular Activity of OICR-9429. This table presents the half-maximal inhibitory concentration (IC50) of OICR-9429 in various cancer cell lines, demonstrating its anti-proliferative effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize WDR5 inhibitors like this compound.

Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction

This assay measures the disruption of the WDR5-MLL interaction by a small molecule inhibitor. A fluorescently labeled peptide derived from the MLL "Win" motif is used as a probe.

Materials:

-

Purified recombinant human WDR5 protein.

-

Fluorescein-labeled MLL "Win" motif peptide (e.g., FITC-GSARAEVHLRKS).

-

Assay Buffer: 100 mM Potassium Phosphate, pH 8.0, 150 mM NaCl, 0.01% Triton X-100.

-

This compound or other test compounds dissolved in DMSO.

-

384-well, low-volume, black, round-bottom, non-binding surface microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a stock solution of the FITC-labeled MLL peptide in the assay buffer.

-

Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 384-well plate, add the following components in order:

-

Assay Buffer (to make up the final volume).

-

Test compound at various concentrations.

-

Purified WDR5 protein (final concentration, e.g., 100 nM).

-

FITC-labeled MLL peptide (final concentration, e.g., 10 nM).

-

-

Include control wells:

-

No inhibitor control: Contains WDR5, FITC-MLL peptide, and DMSO.

-

No protein control: Contains FITC-MLL peptide and DMSO (for baseline polarization).

-

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm and emission at 528 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

AlphaLISA Assay for WDR5-MLL Interaction

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to measure protein-protein interactions.

Materials:

-

Purified recombinant human WDR5 protein (e.g., GST-tagged).

-

Purified recombinant MLL protein fragment containing the "Win" motif (e.g., biotinylated).

-

AlphaLISA Glutathione (GST) Acceptor beads.

-

Streptavidin-coated Donor beads.

-

AlphaLISA Immunoassay Buffer.

-

This compound or other test compounds dissolved in DMSO.

-

384-well, white, opaque microplates.

-

An AlphaLISA-compatible plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in Immunoassay Buffer.

-

In a 384-well plate, add the following components:

-

Test compound at various concentrations.

-

A mix of GST-tagged WDR5 and biotinylated MLL fragment (pre-incubated for 30 minutes).

-

-

Add Glutathione Acceptor beads and incubate for 60 minutes at room temperature in the dark.

-

Add Streptavidin Donor beads and incubate for another 30-60 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA reader (excitation at 680 nm, emission at 615 nm).

-

The signal will be inversely proportional to the concentration of the inhibitor. Calculate IC50 values from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line of interest (e.g., MV4-11).

-

Complete cell culture medium.

-

This compound or other test compounds dissolved in DMSO.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against WDR5.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescence detection reagents.

-

A thermal cycler or heating block.

Procedure:

-

Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by a suitable method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Western Blotting:

-

Collect the supernatant (soluble fraction).

-

Determine the protein concentration of the soluble fraction.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against WDR5, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities for WDR5 at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble WDR5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Key Processes with Graphviz

MLL Complex Assembly and Function

Caption: Assembly of the MLL core complex and its catalytic activity on Histone H3.

Mechanism of Action of this compound

Caption: this compound competitively inhibits the WDR5-MLL interaction.

Experimental Workflow for Fluorescence Polarization Assay

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Conclusion

This compound and similar small molecule inhibitors of the WDR5-MLL interaction represent a promising class of targeted therapeutics for the treatment of MLL-driven cancers. By disrupting a key protein-protein interaction essential for the assembly and function of the MLL complex, these compounds can effectively reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic gene expression and subsequent cell death. The in-depth understanding of their mechanism of action, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is crucial for their continued development and clinical translation. The methodologies and visualizations provided herein serve as a valuable resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy.

References

- 1. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. bitesizebio.com [bitesizebio.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the WDR5-MLL Interaction

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) family proteins is a critical nexus in epigenetic regulation. This binding is essential for the assembly and catalytic activity of the MLL histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of this process, particularly through chromosomal translocations of the MLL1 gene, is a hallmark of aggressive acute leukemias. Consequently, the WDR5-MLL protein-protein interface has emerged as a high-value therapeutic target for novel cancer therapies. This guide provides a comprehensive overview of the molecular basis of this interaction, its functional consequences, key experimental methodologies for its study, and the current landscape of therapeutic inhibitors.

The WDR5-MLL Core Complex: Structure and Function

The catalytic activity of MLL family proteins (MLL1-4, SET1A/B) is intrinsically weak and requires the formation of a core multi-protein complex to achieve robust H3K4 methylation.[1] This core complex, often referred to as the MLL complex, consists of MLL, WDR5, Retinoblastoma-binding protein 5 (RbBP5), Absent, small, homeotic-2-like (Ash2L), and Dumpy-30 (DPY30).[2][3][4]

WDR5 acts as a central scaffolding protein, indispensable for the complex's integrity and enzymatic function.[4][5] It directly binds to a conserved sequence on MLL known as the WDR5-Interacting (WIN) motif.[2][3] This interaction is crucial for tethering the MLL catalytic SET domain to the core complex, thereby enabling the methylation of the histone H3 substrate.[4][6] Disruption of the WDR5-MLL interaction leads to the disassembly of the complex and a dramatic reduction in H3K4 methyltransferase activity.[7]

Molecular Basis of the WDR5-MLL Interaction

Structural studies have revealed that WDR5 is a seven-bladed beta-propeller protein.[2] The interaction with MLL is mediated by a short, arginine-containing WIN motif located near the MLL SET domain.[2][6] The crystal structure of WDR5 in complex with an MLL1-derived peptide shows that the WIN motif binds to a central, acidic pocket on the top face of WDR5.[6][8]

A key interaction is the insertion of a conserved arginine residue from the WIN motif (Arg-3765 in MLL1) deep into this central pocket.[6][9] This same pocket is also responsible for binding the N-terminal tail of histone H3, specifically recognizing arginine 2 (H3R2).[8][9][10] This dual-binding capability suggests a complex regulatory mechanism where WDR5 orchestrates the interaction between the enzyme (MLL) and the substrate (histone H3).[11] While both MLL and histone H3 peptides bind to the same site, thermodynamic studies show that the MLL1 WIN peptide is recognized with a higher affinity.[6][12]

Role in Leukemogenesis and Therapeutic Targeting

In over 70% of infant acute leukemias, the MLL1 gene undergoes chromosomal translocation, fusing its N-terminus to one of over 70 different partner genes.[2] The resulting MLL fusion proteins drive a potent oncogenic program, critically dependent on the recruitment of the wild-type MLL complex components, including WDR5, to upregulate target genes such as HOXA9 and MEIS1.[7][13]

This dependency makes the WDR5-MLL interaction a compelling therapeutic target. The strategy involves developing small molecules or peptidomimetics that competitively bind to the WIN-binding pocket on WDR5, thereby displacing MLL1 and disrupting the functional HMT complex.[7][10] This approach has been validated by numerous studies showing that potent and selective inhibitors can suppress H3K4 methylation, downregulate MLL target gene expression, and induce apoptosis specifically in leukemia cells harboring MLL rearrangements.[7][14][15]

Quantitative Data Summary

The development of WDR5-MLL inhibitors has been facilitated by quantitative biochemical and biophysical assays. The following tables summarize the binding affinities and inhibitory concentrations for key peptides and representative small molecules.

Table 1: Binding Affinities of Peptides to WDR5

| Peptide | Sequence | Affinity Constant | Method | Reference |

|---|---|---|---|---|

| MLL1 WIN Peptide | GSARAEVHLRKS | Kd = 120 nM | ITC | [10][12] |

| Ac-ARA-NH2 | Ac-ARA-NH2 | Ki = 120 nM | FP |[7] |

Table 2: Potency of Small Molecule Inhibitors of the WDR5-MLL Interaction

| Inhibitor | Binding/Inhibition Constant | Assay Type | Reference |

|---|---|---|---|

| OICR-9429 | Kd = 93 ± 28 nM | DSF | [14][16] |

| Kdisp = 64 ± 4 nM | FP | [14] | |

| MM-102 | Ki < 1 nM | FP | [7][17] |

| IC50 = 2.4 nM | FP | [16] | |

| WDR5-0103 | Kd = 450 nM | ITC | [10][16] |

| C6 | Kd = 0.1 nM | NMR | [18] |

| Compound 262 | IC50 = 3.4 nM (PPI) | FP | [19] |

| IC50 = 31 nM (Enzymatic) | HMT Assay | [19] |

| DC_M5_2 | IC50 = 9.63 ± 1.46 µM | FP |[20] |

Key Experimental Protocols

The study of the WDR5-MLL interaction and the screening for its inhibitors rely on a suite of robust biochemical and cellular assays.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

Principle: This competitive binding assay measures the displacement of a fluorescently-labeled MLL WIN peptide from WDR5 by a test compound. When the labeled peptide is bound to the much larger WDR5 protein, its rotation is slow, resulting in a high polarization value. When displaced by an inhibitor, the free peptide tumbles rapidly in solution, leading to a low polarization value.

Methodology:

-

Reagents: Purified recombinant WDR5 protein; N-terminally fluorescein-labeled MLL WIN peptide (e.g., FITC-GSARAEVHLRKS); assay buffer (e.g., 100 mM potassium phosphate pH 8.0, 150 mM NaCl, 0.01% Triton X-100); test compounds dissolved in DMSO.[10]

-

Procedure: a. In a 384-well microplate, add a constant concentration of WDR5 (e.g., 5 µM) and labeled peptide (e.g., 40 nM) to each well.[10] b. Add serial dilutions of test compounds to the wells. Include DMSO-only wells as a negative control (high polarization) and wells without WDR5 as a positive control (low polarization). c. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium. d. Measure fluorescence polarization using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) filters.

-

Data Analysis: Plot the change in polarization against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate IC50 or Kdisp values.[21][22]

Co-Immunoprecipitation (Co-IP) for In-Cell Interaction

Principle: Co-IP is used to verify the interaction between WDR5 and MLL within a cellular lysate. An antibody targeting one protein (e.g., MLL) is used to pull it down from the lysate; if the second protein (WDR5) is part of the same complex, it will be pulled down as well and can be detected by Western blotting.

Methodology:

-

Cell Lysis: Harvest cells (e.g., HEK293T cells transfected with tagged MLL constructs or leukemia cells) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-FLAG for FLAG-tagged MLL1) overnight at 4°C.[3] b. Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the "prey" protein (e.g., anti-WDR5).[3][23]

In Vitro Histone Methyltransferase (HMT) Assay

Principle: This functional assay measures the enzymatic activity of the reconstituted MLL core complex. Activity is typically quantified by measuring the transfer of a tritiated methyl group from the donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), to a histone H3 peptide substrate.

Methodology:

-

Reagents: Reconstituted MLL core complex (MLL, WDR5, RbBP5, Ash2L); biotinylated H3 (1-25) peptide substrate; [³H]-SAM; reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100); test compounds.[24]

-

Procedure: a. Assemble the reaction mixture containing the MLL complex, H3 peptide, and reaction buffer in a microplate. b. Add serial dilutions of the test inhibitor or DMSO control. c. Initiate the reaction by adding [³H]-SAM. d. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Detection: a. Stop the reaction (e.g., by adding trichloroacetic acid). b. Transfer the reaction mixture to a streptavidin-coated filter plate, which will capture the biotinylated H3 peptide. c. Wash the plate to remove unincorporated [³H]-SAM. d. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value for the inhibitor.

References

- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for WDR5 Interaction (Win) Motif Recognition in Human SET1 Family Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WDR5 interacts with mixed lineage leukemia (MLL) protein via the histone H3-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural basis for WDR5 interaction (Win) motif recognition in human SET1 family histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. portlandpress.com [portlandpress.com]

Wdr5-IN-8's impact on gene transcription

An In-depth Technical Guide to the Transcriptional Impact of WDR5 WIN Site Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WD-repeat domain 5 (WDR5) is a highly conserved nuclear scaffold protein that has emerged as a high-value target for anti-cancer therapies. It is a core component of multiple epigenetic regulatory complexes, most notably the Mixed-Lineage Leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes responsible for histone H3 lysine 4 methylation (H3K4me), a key mark of active gene transcription.[1][2][3] Small molecule inhibitors targeting a specific arginine-binding cavity on WDR5, known as the WDR5-Interaction (WIN) site, have been developed as a promising therapeutic strategy.

Initially, these WIN site inhibitors (WINi) were thought to function by blocking the catalytic activity of the MLL complex, thereby reducing H3K4 methylation at oncogenes and suppressing their transcription.[1][4] However, recent evidence from studies using highly potent inhibitors has revealed a distinct and more immediate mechanism of action. These compounds act primarily by displacing WDR5 from chromatin at a specific cohort of protein synthesis genes (PSGs), including those encoding ribosomal proteins and translation initiation factors.[1][5] This rapid displacement leads to the transcriptional repression of these essential genes, overwhelming the cell's translational capacity. The resulting "nucleolar stress" activates downstream pathways, such as the p53-dependent apoptotic response, leading to selective cancer cell death.[1][6]

This guide provides a comprehensive overview of the mechanism of action of WDR5 WIN site inhibitors, focusing on their impact on gene transcription. It includes quantitative data on inhibitor potency, detailed experimental protocols for key validation assays, and visualizations of the core signaling pathways and experimental workflows.

The Role of WDR5 in Gene Transcription

WDR5 is a WD40-repeat protein that acts as a crucial scaffolding unit.[5] Its best-characterized role is within the MLL/SET HMT complexes (comprising MLL1-4, SETD1A/B, WDR5, RBBP5, ASH2L, and DPY30), which catalyze H3K4 di- and tri-methylation (H3K4me2/3).[7][8] The interaction between WDR5 and the MLL1 protein is mediated by the binding of a conserved arginine-containing "WIN motif" on MLL1 to the "WIN site" pocket on WDR5.[9][10] This interaction is essential for the integrity and catalytic activity of the MLL complex, which establishes the H3K4me3 mark at the promoters of actively transcribed genes, including developmental regulators like the HOX genes, which are critical in MLL-rearranged leukemias.[1][4]

Beyond its role in the MLL complex, WDR5 also functions as a cofactor for the MYC oncoprotein, recruiting it to chromatin to stimulate the transcription of ribosomal protein genes (RPGs).[11][12]

Mechanism of Action of WDR5 WIN Site Inhibitors

Potent small molecules and peptidomimetics, such as Wdr5-IN-8 and related compounds (e.g., MM-401, OICR-9429, C16), competitively bind to the WDR5 WIN site with high affinity.[1][8][13][14] This binding physically obstructs the interaction between WDR5 and its partners, including MLL1.

The Revised Mechanism: Chromatin Displacement and Nucleolar Stress

While initial theories focused on the downstream effects of inhibiting H3K4 methylation, the primary anti-cancer mechanism of potent WIN site inhibitors is now understood to be more direct and rapid.[1][7]

-

Displacement from Chromatin: WIN inhibitors cause the rapid displacement of WDR5 from the chromatin. This effect is not global but is concentrated at a specific set of approximately 150-200 genes, the majority of which are involved in protein synthesis (PSGs), including ribosomal protein genes (RPGs) and translation initiation factors.[1][5]

-

Transcriptional Repression of PSGs: The loss of WDR5 at these loci leads to a swift and significant decrease in their transcription, which can be detected within minutes of inhibitor treatment.[1]

-

Induction of Nucleolar Stress: The repression of genes essential for ribosome biogenesis and protein synthesis chokes the cell's translational machinery. This triggers a cellular surveillance pathway known as the nucleolar stress response.[1][6]

-

p53-Dependent Apoptosis: The nucleolar stress response often leads to the activation of the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.[1][6] Notably, the sensitivity of cancer cells to WIN inhibitors often correlates with their p53 status, with p53-null cells showing reduced sensitivity.[15]

Crucially, this mechanism of cell death occurs without significant changes to the levels of H3K4 methylation at the affected gene loci, indicating that chromatin displacement, not histone mark alteration, is the primary initiating event.[1][7]

References

- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]